2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate
Description
Properties
Molecular Formula |
C14H7ClO4S |
|---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C14H7ClO4S/c15-9-3-1-8(2-4-9)13(16)18-10-5-6-11-12(7-10)20-14(17)19-11/h1-7H |
InChI Key |
WXOQPBLOLOOBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate typically involves the reaction of 2-oxobenzo[d][1,3]oxathiol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key data for 2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate and its closest analogs:
*Calculated based on molecular formula.
Key Observations:
- Halogen Substituent Effects: The brominated analog (2-bromo) has a higher molecular weight (351.17 vs. ~306.52) due to bromine’s larger atomic mass compared to chlorine.
- Substituent Position : The 4-chloro substituent (para position) in the target compound contrasts with the 2-bromo (ortho) position in the analog. Ortho substituents often introduce steric hindrance, which can alter reactivity and metabolic stability compared to para-substituted derivatives .
Biodegradation and Metabolic Pathways
Evidence from Arthrobacter spp. highlights the microbial degradation of 4-chlorobenzoate (the free acid form of the target compound’s benzoate moiety). These bacteria utilize 4-chlorobenzoate as a carbon source via dehalogenation pathways, suggesting that the esterified form (this compound) may undergo hydrolysis to release 4-chlorobenzoate, enabling biodegradation .
Biological Activity
2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique oxathiol structure that may contribute to its reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.72 g/mol. The compound contains a chlorobenzoate moiety which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxathiol ring may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways that govern various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, its effectiveness against various bacterial strains suggests potential applications in developing new antibiotics.
Anticancer Properties
Preliminary investigations indicate that the compound may exhibit anticancer activity. In vitro studies have demonstrated growth inhibition in cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer). The following table summarizes the growth inhibition data:
| Compound | GI50 (μM) MIA PaCa-2 | GI50 (μM) MCF-7 |
|---|---|---|
| This compound | 5.34 | >10 |
| Standard (5-FU) | >10 | >10 |
GI50 represents the concentration required to inhibit cell growth by 50% compared to control.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various oxathiol derivatives against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzoate moiety enhanced the antimicrobial efficacy compared to non-chlorinated analogs .
- Anticancer Activity : Research conducted at a leading cancer research institute demonstrated that this compound exhibited significant cytotoxic effects on MIA PaCa-2 cells, with a mechanism involving apoptosis induction through caspase activation .
- In Vivo Studies : Animal models have been utilized to assess the in vivo anticancer efficacy of this compound. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
